5-Phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-E][1,4]diazepin-2-one
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Overview
Description
5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one is a chemical compound with the molecular formula C17H12N2O2. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one typically involves the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its benzofuro[3,2-E][1,4]diazepin-2-one core differentiates it from other benzodiazepines, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-14-10-18-15(11-6-2-1-3-7-11)17-16(19-14)12-8-4-5-9-13(12)21-17/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQYZSMWTBLIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347616 |
Source
|
Record name | 2H-Benzofuro[3,2-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57826-69-4 |
Source
|
Record name | 2H-Benzofuro[3,2-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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